molecular formula C9H10Cl6O2 B14367677 (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol CAS No. 90330-29-3

(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol

Cat. No.: B14367677
CAS No.: 90330-29-3
M. Wt: 362.9 g/mol
InChI Key: JTFMEPBHFYSKBN-UHFFFAOYSA-N
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Description

(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol is a polychlorinated organic compound built on a bicyclo[2.2.1]heptane (norbornane) framework. This structure is of significant interest in synthetic and environmental chemistry research. The compound serves as a key intermediate for synthesizing more complex molecules. Its hexachloro-substituted bicyclic core makes it a valuable scaffold for studying structure-activity relationships in various applications. Researchers utilize this compound in the development of novel agrochemicals and as a standard in environmental analysis. Its mechanism of action is derived from its functionalized structure; the dimethanol groups provide sites for further chemical modification, while the chlorinated bicyclic system can influence its interaction with biological targets and environmental persistence. This chemical is strictly for research applications. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

90330-29-3

Molecular Formula

C9H10Cl6O2

Molecular Weight

362.9 g/mol

IUPAC Name

[1,4,5,6,7,7-hexachloro-3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol

InChI

InChI=1S/C9H10Cl6O2/c10-5-6(11)8(13)4(2-17)3(1-16)7(5,12)9(8,14)15/h3-6,16-17H,1-2H2

InChI Key

JTFMEPBHFYSKBN-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants :
    • Hexachlorocyclopentadiene (molar ratio: 0.8:1.3 to 1.3:0.8 relative to maleic anhydride).
    • Maleic anhydride in liquid form.
  • Temperature : 120–200°C (optimal: 135–180°C).
  • Residence Time : 2–7 hours (shorter at higher temperatures).
  • Solvent : Reaction proceeds solvent-free to avoid chlorinated hydrocarbon byproducts.

Hydrolysis and Purification

  • Hydrolysis : The reaction product is hydrolyzed in water at ≥70°C to form an aqueous solution of the intermediate.
  • Steam Distillation : Superheated steam (140–200°C) removes residual chlorohydrocarbons.
  • Crystallization :
    • Addition of acetic acid (0.05–1× weight of product) to the aqueous solution.
    • Cooling to 15°C for 5 hours yields crystalline product.
    • Centrifugation and washing with 15% acetic acid and water.

Yield : ~92–95% purity with 4.3% water of crystallization.

Direct Dihydroxylation of Endosulfan

Endosulfan alcohol is also synthesized via alkaline hydrolysis of endosulfan isomers (α- and β-endosulfan).

Mechanism

  • Reactants : Endosulfan isomers (C$$9$$H$$6$$Cl$$6$$O$$3$$S) and aqueous NaOH or KOH.
  • Reaction : Nucleophilic attack by OH$$^-$$ on the sulfite ester group, leading to sulfite elimination and diol formation.
  • Key Steps :
    • First-order kinetics dependent on pH and temperature.
    • Optimal pH: 8–10; higher pH accelerates hydrolysis.

Yield : Quantitative conversion under alkaline conditions (pH 10, 25°C).

Catalytic Hydrogenation of Bicycloheptene Derivatives

A two-step process involving Diels-Alder reaction followed by hydrogenation has been reported:

Step 1: Diels-Alder Reaction

  • Reactants : Hexachlorocyclopentadiene and 2-butene or 1-butene.
  • Product : 5,6-Dimethylbicyclo[2.2.1]hept-2-ene or 5-ethylbicyclo[2.2.1]hept-2-ene.

Step 2: Hydrogenation

  • Catalyst : 5% Pd/C in ethanol.
  • Conditions :
    • Temperature: 25–30°C.
    • Hydrogen pressure: 1 atm.
    • Time: 6 hours.

Yield : 92.9% after crystallization.

Alternative Route: Butenediol Condensation

A lesser-known method involves reacting hexachlorocyclopentadiene with butenediol (C$$4$$H$$8$$O$$_2$$) under heated conditions.

Comparative Analysis of Methods

Method Reactants Conditions Yield Purity
Diels-Alder + Hydrolysis Hexachlorocyclopentadiene, maleic anhydride 135–180°C, 3–5 hours 92–95% High
Endosulfan Hydrolysis α/β-Endosulfan, NaOH pH 10, 25°C ~100% Moderate
Catalytic Hydrogenation Bicycloheptene derivatives, H$$_2$$ 25–30°C, 6 hours 92.9% High
Butenediol Condensation Hexachlorocyclopentadiene, butenediol 150–180°C >80% Moderate

Key Challenges and Optimizations

  • Byproduct Management : Chlorinated hydrocarbons (e.g., hexachlorobutadiene) are removed via steam distillation.
  • Crystallization Efficiency : Acetic acid addition reduces solubility, enhancing crystal yield.
  • Catalyst Recovery : Pd/C can be reused up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential use in pharmaceuticals and agrochemicals.

    Medicine: Research is conducted to investigate its potential as an antimicrobial or anticancer agent.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol involves interactions with specific molecular targets and pathways. The compound’s multiple chlorine atoms and bicyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chlorendic Acid (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic Acid)

  • Structure : Replaces the diol groups with dicarboxylic acid moieties.
  • Properties :
    • Molecular weight: 388.8 g/mol
    • Melting point: 208–210°C
    • Water solubility: 3.5 g/L
    • Log Kow: 2.3
    • Vapor pressure: 1.4×10⁻⁸ mmHg at 25°C .
  • Applications : Flame retardant in plastics, resins, and textiles; precursor for metal-organic frameworks (MOFs) due to its rigid, chlorinated structure .
  • Research : Demonstrates biodegradability via Fenton-mediated reactions involving hydroxyl radicals .

Endosulfan

  • Structure : A bicyclic sulfite ester derived from the diol.
  • Properties :
    • Molecular weight: 406.93 g/mol
    • Log Kow: 3.83
    • Water solubility: 0.32 mg/L (highly hydrophobic) .
  • Applications: Broad-spectrum insecticide (now restricted due to toxicity).
  • Research : Metabolizes into the diol form (target compound) and further into chlorendic acid in environmental systems .

(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methanol

  • Structure: Monomethanol analog of the target compound.
  • Properties :
    • ΔHfus: 23.61 kJ/mol .
  • Applications : Intermediate in specialty chemical synthesis.

Chlorendic Anhydride

  • Structure : Cyclic anhydride of chlorendic acid.
  • Applications : Flame-retardant additive in epoxy resins and polyesters; higher reactivity than the acid form .

Comparative Data Table

Property (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol Chlorendic Acid Endosulfan
Molecular Weight ~381.9 g/mol (estimated) 388.8 g/mol 406.93 g/mol
Functional Groups Diol Dicarboxylic acid Sulfite ester
Water Solubility Low (inferred from log Kow) 3.5 g/L 0.32 mg/L
Log Kow >3 (estimated) 2.3 3.83
Primary Use Insecticide intermediate Flame retardant Insecticide
Environmental Fate Persistence inferred from chlorination Biodegradable Persistent toxin
Key Reference

Key Challenges and Gaps

  • Limited thermodynamic data (e.g., melting point, vapor pressure) for the target compound.
  • Environmental persistence of the diol remains understudied compared to its acid and anhydride counterparts.
  • Industrial use of the diol in pesticide synthesis requires further toxicological profiling .

Biological Activity

(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol, also known as chlorendic acid or hexachloro-5-norbornene-2,3-dicarboxylic acid, is a chlorinated compound with significant industrial applications. This article explores its biological activity, including its effects on human health and the environment.

  • Chemical Formula: C₉H₄Cl₆O₄
  • Molecular Weight: 388.84 g/mol
  • CAS Number: 115-28-6

Chlorendic acid is a white crystalline solid that is slightly soluble in water but readily dissolves in organic solvents like ethanol and acetone .

Toxicological Studies

Chlorendic acid has been studied for its potential toxic effects on humans and wildlife. Key findings include:

  • Carcinogenic Potential: Research indicates that chlorendic acid may have low carcinogenic potential in humans. The Environmental Working Group (EWG) rates it low for cancer risk and immunotoxicity but highlights moderate concerns regarding persistence and bioaccumulation in the environment .
  • Developmental and Reproductive Toxicity: Studies show that chlorendic acid poses low risks for developmental and reproductive toxicity . However, exposure can lead to skin and eye irritation.

Ecotoxicological Impact

Chlorendic acid is known to be persistent in the environment with a half-life in soil ranging from 140 to 280 days. It can be formed by the oxidation of various organochlorine insecticides, contributing to its environmental presence .

  • Aquatic Toxicity: Chlorendic acid has demonstrated moderate toxicity to aquatic organisms. Its breakdown products can also affect aquatic ecosystems adversely.

Case Study 1: Industrial Exposure

A study conducted on workers in industries using chlorendic acid showed no significant increase in cancer rates; however, there were reports of respiratory issues and skin irritation among those with prolonged exposure. This highlights the importance of safety measures in industrial settings .

Case Study 2: Environmental Monitoring

In a study monitoring chlorendic acid levels in water bodies near industrial sites, researchers found elevated concentrations correlating with nearby manufacturing activities. This underscores the need for stringent regulations on the use of chlorinated compounds to protect aquatic life and drinking water sources .

Applications

Chlorendic acid is widely used as:

  • An intermediate for flame-retardant polymers.
  • A curing agent in epoxy resins for printed circuit boards.
  • A component in fiberglass-reinforced plastics used in construction and transportation industries .

Q & A

Basic: What are the methodological steps to synthesize (1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol, and how can reaction conditions be optimized for yield improvement?

Answer:
Synthesis typically involves halogenation of a bicyclo[2.2.1]heptane precursor followed by diol functionalization. Key steps include:

  • Precursor selection : Start with norbornene derivatives; chlorination agents (e.g., Cl₂ or SOCl₂) under controlled temperatures (0–25°C) to avoid over-halogenation .
  • Optimization : Use fractional factorial design to test variables (temperature, stoichiometry, solvent polarity). For example, higher Cl₂ partial pressure increases hexachlorination efficiency but may require quenching to prevent side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) coupled with NMR (¹H/¹³C) and GC-MS for purity validation .

Advanced: How can researchers design experiments to investigate the environmental persistence and degradation pathways of this compound in aquatic systems?

Answer:
Adopt a tiered approach combining lab and field studies:

  • Lab simulations : Use OECD 308/309 guidelines to assess aerobic/anaerobic biodegradation in sediment-water systems. Monitor via LC-HRMS for parent compound and transformation products .
  • Field sampling : Deploy passive samplers (e.g., SPMD) in contaminated water bodies, followed by SPE extraction and isotopic tracing (δ³⁶Cl) to track degradation .
  • Data integration : Apply fugacity models to predict partitioning coefficients (log Kₒw, log Kₒc) and half-lives. Cross-validate with microcosm studies using QSAR predictions for chlorinated bicyclics .

Basic: What spectroscopic and chromatographic techniques are prioritized for structural elucidation and purity assessment?

Answer:

  • NMR : ¹H NMR (δ 3.5–4.0 ppm for diol protons; δ 2.8–3.2 ppm for bridgehead CHCl groups); ¹³C NMR for bicyclic carbon backbone verification .
  • GC-MS : Use a polar column (e.g., DB-5MS) with a 40–300°C gradient to resolve chlorinated isomers. Electron ionization (70 eV) generates characteristic fragments (m/z 145 [C₅H₆Cl₂]⁺) .
  • HPLC-UV/RI : Reverse-phase C18 column (acetonitrile/water) for purity checks; compare retention times against certified standards .

Advanced: What methodological approaches resolve contradictions in reported toxicity data across different model organisms?

Answer:

  • Meta-analysis : Aggregate data from Daphnia magna, zebrafish, and algal assays using random-effects models to quantify heterogeneity sources (e.g., exposure duration, lipid content) .
  • Mechanistic studies : Perform transcriptomics (RNA-seq) on exposed organisms to identify conserved pathways (e.g., oxidative stress response) vs. species-specific detoxification genes .
  • Dose-response refinement : Apply benchmark dose (BMD) modeling with Akaike weights to select optimal toxicity thresholds, reducing variability from EC₅₀/LC₅₀ discrepancies .

Basic: How should researchers develop a robust analytical method for quantifying this compound in soil or biological matrices?

Answer:

  • Extraction : Accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) at 100°C; cleanup via Florisil cartridges to remove lipids .
  • Detection : GC-ECD (electron capture detector) for high sensitivity (LOD: 0.1 ppb); confirm with GC-MS/MS (MRM mode, transitions m/z 360 → 265/210) .
  • Validation : Spike recovery tests (70–120% acceptable range) and matrix-matched calibration to correct for ion suppression/enhancement .

Advanced: What theoretical frameworks guide predictions of the compound’s interactions with biological macromolecules?

Answer:

  • Molecular docking : Use AutoDock Vina with chlorinated bicyclics’ conformational libraries to predict binding affinities for cytochrome P450 enzymes .
  • QSPR models : Train on chlorinated hydrocarbon datasets to correlate log P and polar surface area with membrane permeability .
  • Free-energy perturbation (FEP) : Simulate ΔG binding for DNA adduct formation, incorporating solvent-accessible surface area (SASA) calculations .

Intermediate: What considerations are critical when designing a longitudinal study to assess bioaccumulation potential?

Answer:

  • Experimental design : Use randomized block designs with split plots (e.g., exposure duration as main plot, organism type as subplot) to isolate temporal effects .
  • Sampling frequency : Collect tissues at log intervals (e.g., days 1, 7, 28) to capture biphasic accumulation patterns (fast adsorption → slow equilibrium) .
  • Statistical power : Pre-calculate sample size (n ≥ 6 per group) using pilot data on BCF (bioconcentration factor) variance; apply ANOVA with Tukey post hoc .

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